

# Thermodynamic Properties of 2-Chlorobutane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorobutane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **2-Chlorobutane**. The information is curated for professionals in research, science, and drug development who require precise data and an understanding of the experimental methodologies used to determine these properties. This document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key chemical pathways involving **2-Chlorobutane**.

## Core Thermodynamic and Physical Properties

**2-Chlorobutane**, also known as sec-butyl chloride, is a colorless, volatile liquid.<sup>[1]</sup> Its thermodynamic and physical properties are crucial for a variety of applications, including its use as a solvent and an intermediate in organic synthesis.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of **2-Chlorobutane**.

Property	Value	Units	Reference
Molecular Formula	C4H9Cl	-	[3]
Molecular Weight	92.57	g/mol	[3][4]
Boiling Point	68 - 70	°C	[2][5][6]
Melting Point	-140	°C	[1][6]
Density (at 25°C)	0.873	g/mL	[5][6]
Vapor Pressure (at 20°C)	160	hPa	[5][7]
Flash Point	-15	°C	[5][6]
Autoignition Temperature	460	°C	[5]
Solubility in Water	1.0	g/L	[7]

Thermodynamic Property	Value	Units	Reference
Critical Temperature	248	°C	[8]
Critical Pressure	3.9	atm	[8]
Enthalpy of Vaporization ( $\Delta H_{\text{vap}}$ )	Value not explicitly found	kJ/mol	[9]
Enthalpy of Formation ( $\Delta H_{\text{f}}^{\circ}$ )	Value not explicitly found	kJ/mol	[9]
Standard Gibbs Free Energy of Formation ( $\Delta_{\text{f}}G^{\circ}$ )	Value not explicitly found	kJ/mol	[9]
Ideal Gas Heat Capacity ( $C_{\text{p,gas}}$ )	Value not explicitly found	J/(mol·K)	[9]
Standard Molar Entropy ( $S^{\circ}$ )	Value not explicitly found	J/(mol·K)	

Note: While specific experimental values for enthalpy of formation, Gibbs free energy of formation, and heat capacity for **2-Chlorobutane** were not found in the initial search, these properties are fundamental to its thermodynamic profile. The experimental protocols for determining these values for similar organic compounds are described in the following section.

## Experimental Protocols

The determination of the thermodynamic properties of **2-Chlorobutane** involves a range of precise experimental techniques. Below are detailed methodologies for key experiments.

## Synthesis of 2-Chlorobutane from 2-Butanol

This nucleophilic substitution reaction is a common method for preparing **2-Chlorobutane**.<sup>[7]</sup>

- Objective: To synthesize **2-Chlorobutane** from 2-butanol via a nucleophilic substitution reaction.

- Reagents and Apparatus:
  - 2-butanol
  - Concentrated hydrochloric acid (HCl)[7]
  - Anhydrous zinc chloride ( $\text{ZnCl}_2$ ) as a catalyst[4]
  - Reflux apparatus (round-bottom flask, condenser)[7]
  - Separatory funnel
  - Distillation apparatus[4]
  - Drying agent (e.g., anhydrous calcium chloride)[7]
- Procedure:
  - 2-butanol, concentrated hydrochloric acid, and anhydrous zinc chloride are combined in a round-bottom flask.[4][7]
  - The mixture is heated under reflux. During this process, the hydroxyl group of the alcohol is protonated, forming a good leaving group (water), followed by the attack of the chloride ion to form **2-Chlorobutane**.
  - After the reaction is complete, the mixture is allowed to cool and transferred to a separatory funnel.
  - The aqueous layer is removed, and the organic layer (containing the crude **2-Chlorobutane**) is washed sequentially with water, a sodium bicarbonate solution (to neutralize any remaining acid), and again with water.[5]
  - The washed organic layer is dried using a suitable drying agent like anhydrous calcium chloride.[7]
  - The final product is purified by distillation, collecting the fraction that boils at the known boiling point of **2-Chlorobutane** (68-70 °C).[4]

## Determination of Heat Capacity (Calorimetry)

The heat capacity of a liquid like **2-Chlorobutane** can be determined using various calorimetric methods.[\[10\]](#)

- Objective: To measure the amount of heat required to raise the temperature of a known mass of **2-Chlorobutane** by one degree Celsius (or Kelvin).
- Methodology (Adiabatic Calorimetry):[\[10\]](#)
  - A known mass of high-purity **2-Chlorobutane** is placed in a calorimetric vessel.
  - The vessel is equipped with a precision thermometer and a heater and is surrounded by a jacket.
  - The temperature of the jacket is controlled to match the temperature of the calorimetric vessel at all times, thereby minimizing heat loss to the surroundings (adiabatic condition).[\[10\]](#)
  - A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the **2-Chlorobutane** to increase.
  - The temperature change is carefully recorded.
  - The heat capacity is calculated from the electrical energy supplied and the corresponding temperature rise.

## Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation of a halogenated organic compound like **2-Chlorobutane** is typically determined by combustion calorimetry.[\[11\]](#)

- Objective: To determine the change in enthalpy when one mole of **2-Chlorobutane** is formed from its constituent elements in their standard states.
- Methodology:

- A precisely weighed sample of pure **2-Chlorobutane** is placed in a sample holder within a combustion bomb.
- The bomb is filled with a high pressure of pure oxygen.[\[11\]](#)
- The bomb is then immersed in a known quantity of water in a calorimeter.
- The sample is ignited, and the complete combustion of **2-Chlorobutane** occurs.
- The temperature change of the calorimeter and its contents is measured with high precision.
- The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
- The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law, taking into account the enthalpies of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and HCl).

## Determination of Standard Molar Entropy

The absolute entropy of a substance at a given temperature is determined by measuring its heat capacity as a function of temperature from near absolute zero.[\[12\]](#)

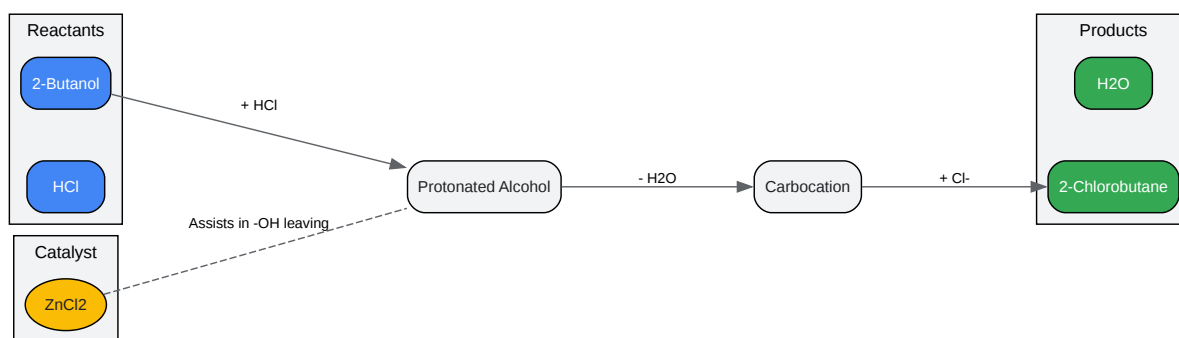
- Objective: To determine the entropy of one mole of **2-Chlorobutane** at standard conditions (298.15 K and 1 atm).
- Methodology:
  - The molar heat capacity (C<sub>p</sub>) of **2-Chlorobutane** is measured as a function of temperature from as low a temperature as possible (approaching 0 K) up to the desired temperature (298.15 K).[\[12\]](#)
  - The measurements must be made for the solid phase up to its melting point and for the liquid phase thereafter.
  - The enthalpy of fusion (at the melting point) is also measured.

- The standard molar entropy ( $S^\circ$ ) is then calculated by integrating  $C_p/T$  with respect to temperature from 0 K to 298.15 K.[12] This involves calculating the area under the curve of a plot of  $C_p/T$  versus  $T$ .
- The entropy of fusion ( $\Delta H_{\text{fusion}} / T_{\text{melting}}$ ) is added at the melting point.

## Visualizations of Chemical Pathways

The following diagrams, created using the DOT language, illustrate key reactions involving **2-Chlorobutane**.

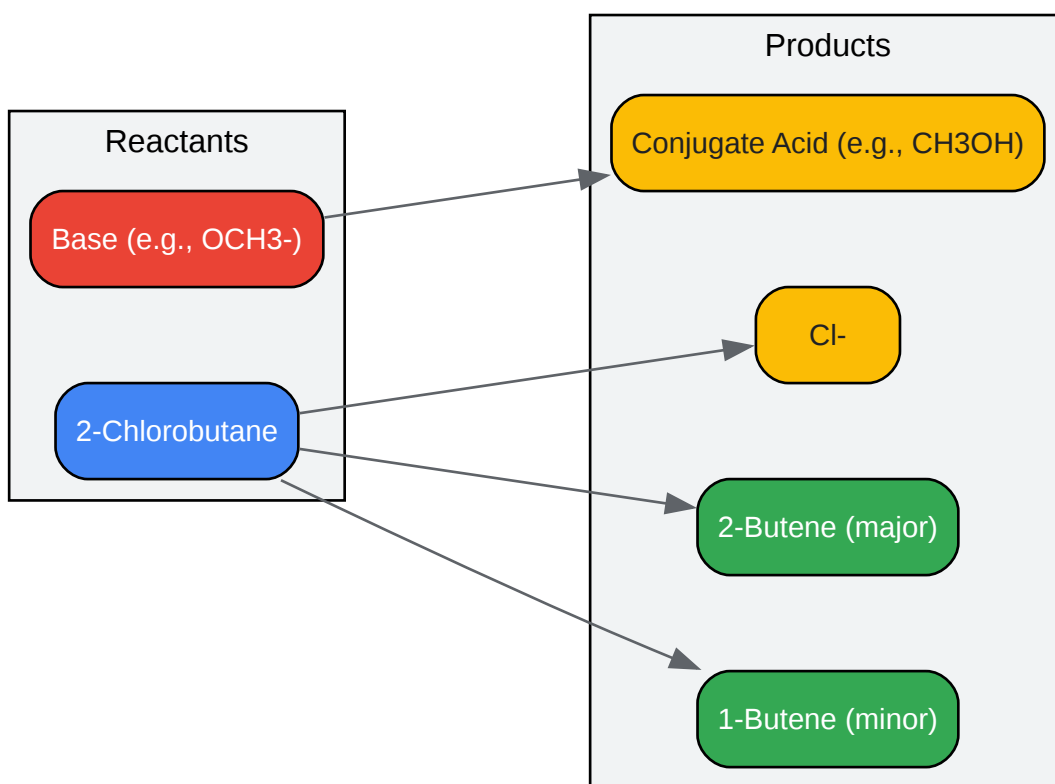
### Synthesis of 2-Chlorobutane



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Caption: SN1 Synthesis of **2-Chlorobutane** from 2-Butanol.

### E2 Elimination Reaction of 2-Chlorobutane

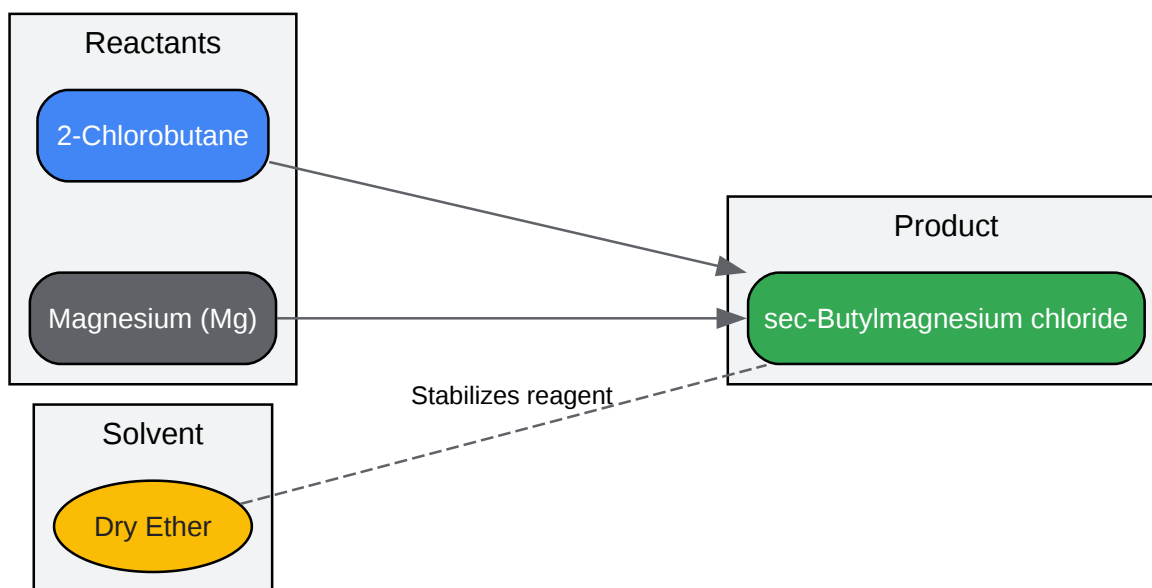


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Caption: E2 Elimination of **2-Chlorobutane** yielding alkene products.

## Formation of a Grignard Reagent





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Caption: Formation of a Grignard reagent from **2-Chlorobutane**.

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- To cite this document: BenchChem. [Thermodynamic Properties of 2-Chlorobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165301#thermodynamic-properties-of-2-chlorobutane]

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